N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide
Overview
Description
N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a trifluoromethyl-substituted phenyl group
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzimidazole compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
Similar compounds have been shown to have a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the stability of similar compounds can be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the carboxamide group. One common method involves the reaction of 2-oxo-2-phenylacetic acid with 2-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl)benzamide
- 2,4-Disubstituted thiazoles
- Indole derivatives
Uniqueness
N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide is unique due to its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
N-[2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)14-9-4-5-10-15(14)24-18(17(26)13-7-2-1-3-8-13)25-19(27)16-11-6-12-28-16/h1-12,18,24H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMDPMBPXLQZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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